N-(3,5-dimethylphenyl)-4-ethoxybenzamide

Description

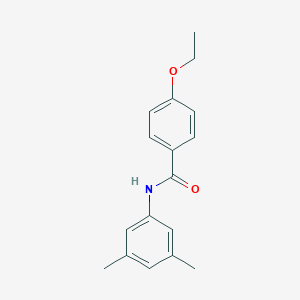

N-(3,5-Dimethylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group attached to a 3,5-dimethylphenylamine moiety.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-4-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-7-5-14(6-8-16)17(19)18-15-10-12(2)9-13(3)11-15/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

FXJCUACVDRNNMQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Similar anilide ring (3,5-dimethylphenyl) but fused to a hydroxynaphthalene-carboxamide core.

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The meta-dimethyl groups enhance lipophilicity, while the hydroxyl group on naphthalene contributes to hydrogen bonding with photosystem II .

- Key Difference : The 3-hydroxynaphthalene scaffold increases planarity and electron-withdrawing capacity compared to the 4-ethoxybenzamide group.

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Structure : Shares the 3,5-dimethylphenyl group but replaces the benzamide with a trichloroacetamide moiety.

- Crystallography: Forms monoclinic crystals with two molecules per asymmetric unit. The trichloro group introduces steric bulk, altering crystal packing compared to ethoxy-substituted analogs .

Substitution Patterns on the Benzamide Ring

N-(3,5-Dimethylphenyl)-4-(trifluoromethyl)benzamide

- Structure : Differs by a trifluoromethyl (-CF3) group instead of ethoxy (-OCH2CH3) at the para position.

- Comparison : The ethoxy group in N-(3,5-dimethylphenyl)-4-ethoxybenzamide may offer a balance between lipophilicity and hydrogen-bonding capacity, favoring bioavailability.

N-[2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide

SAR Insights :

- Meta-Substitution : 3,5-Disubstitution on the phenyl ring optimizes steric and electronic interactions with biological targets (e.g., photosystem II D1 protein) .

- Electron-Donating vs. Withdrawing Groups: Ethoxy (-OCH2CH3) is electron-donating, enhancing resonance stabilization of the amide bond, while -CF3 or -NO2 groups increase electrophilicity, favoring covalent interactions .

Research Findings and Analytical Data

Thermodynamic and Kinetic Properties

- Lipophilicity : Ethoxy-substituted benzamides generally exhibit logP values between 2.5–3.0, intermediate between hydrophilic hydroxynaphthalenes (logP ~1.8) and hydrophobic trifluoromethyl analogs (logP ~3.5) .

- Stability : The ethoxy group may confer resistance to hydrolytic degradation compared to esters or nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.